6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
CAS No.: 422287-47-6
Cat. No.: VC5076423
Molecular Formula: C25H21BrN4O4S
Molecular Weight: 553.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422287-47-6 |
|---|---|
| Molecular Formula | C25H21BrN4O4S |
| Molecular Weight | 553.43 |
| IUPAC Name | 6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C25H27BrN4O4S/c26-18-7-8-20-19(14-18)23(32)30(25(35)27-20)15-16-3-5-17(6-4-16)22(31)28-9-11-29(12-10-28)24(33)21-2-1-13-34-21/h1-6,13,18-20H,7-12,14-15H2,(H,27,35) |
| Standard InChI Key | HWDQYEYPHYZOLS-UHFFFAOYSA-N |
| SMILES | C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Introduction
Biological Activities and Potential Applications
Compounds with similar structural features have shown promising biological activities:
| Compound Type | Structure Features | Biological Activity |
|---|---|---|
| Quinazoline Derivatives | Quinazoline core, various substituents | Antimicrobial, anticancer |
| Piperazine-based Compounds | Piperazine ring, diverse functional groups | Antidepressant, anxiolytic |
| Furan-containing Compounds | Furan ring, carbonyl functionalities | Antioxidant, anti-inflammatory |
These activities suggest that 6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one could exhibit therapeutic potential, although specific studies are needed to confirm its efficacy.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, including the formation of the quinazoline core, the introduction of the bromine atom, and the incorporation of the furan-2-carbonyl and piperazine moieties. The chemical reactivity is influenced by the presence of these functional groups, which can participate in various chemical reactions such as nucleophilic substitutions and additions.
Interaction Studies and Mechanism of Action
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies, such as binding assays and molecular modeling, can provide insights into its therapeutic potential. These studies are essential for determining whether the compound can effectively target specific enzymes or receptors implicated in diseases.
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